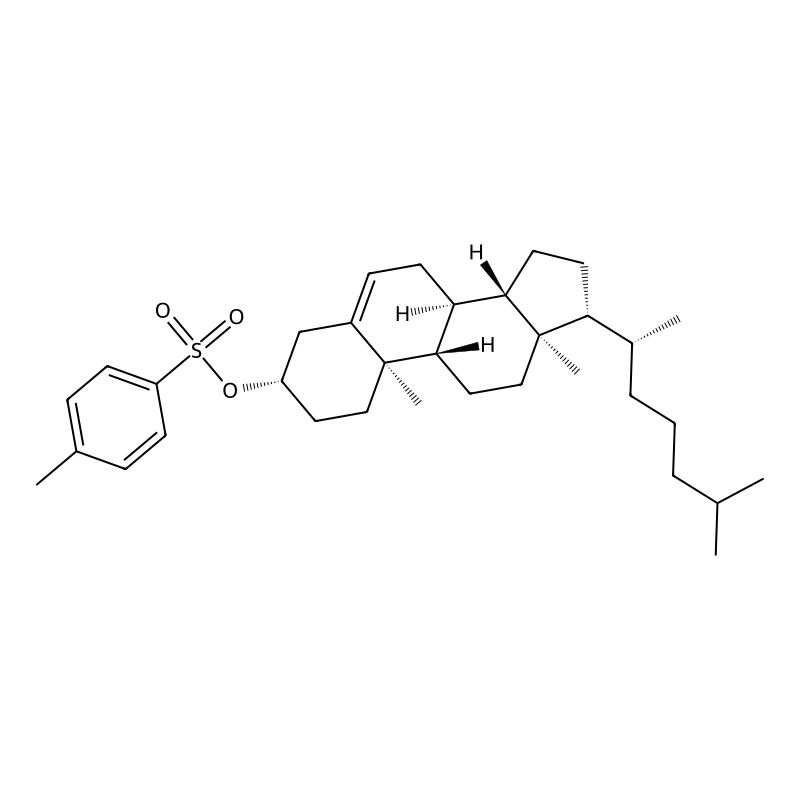

Cholesteryl tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles, leading to the formation of cholesteryl derivatives. For instance, when reacted with nucleophiles such as alcohols or amines, cholesteryl tosylate can yield cholesteryl ethers or amides .

- Solvolysis Reactions: The compound undergoes solvolysis, where the tosyl group is displaced by solvent molecules, facilitating the formation of cholesteryl derivatives under different solvent conditions .

- Formation of Cholesteryl Glycerol: Cholesteryl tosylate can react with solketal to produce cholesteryl glycerol, which is an important intermediate for synthesizing glycerophospholipids .

Cholesteryl tosylate can be synthesized through various methods:

- Tosylation of Cholesterol: Cholesterol reacts with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form cholesteryl tosylate. This reaction typically requires careful control of conditions to minimize side products .

- Solvent-Assisted Reactions: As mentioned earlier, cholesteryl tosylate can be reacted with solketal under controlled temperatures to produce cholesteryl glycerol .

- Alternative Synthetic Routes: Other methods involve using different reagents or solvents to facilitate the reaction, adapting to specific laboratory conditions or desired yields .

Cholesteryl tosylate has several applications in research and industry:

- Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing various cholesterol derivatives used in pharmaceuticals and biochemistry.

- Study of Lipid Behavior: Researchers utilize cholesteryl tosylate to study lipid interactions and modifications that affect membrane dynamics.

- Development of Liposomal Drug Delivery Systems: Cholesterol derivatives are crucial for formulating liposomes that encapsulate drugs for targeted delivery.

Studies involving cholesteryl tosylate often focus on its interactions with nucleophiles and solvents. These interactions are essential for understanding how cholesterol derivatives behave in biological systems and their potential effects on cellular processes. The reactivity profile of cholesteryl tosylate allows researchers to explore various pathways for modifying cholesterol's structure and function.

Cholesteryl tosylate shares structural similarities with several other compounds derived from cholesterol. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cholesteryl acetate | Ester | Used extensively in lipid research; less reactive than cholesteryl tosylate. |

| Cholesteryl chloride | Halide | More reactive than cholesteryl tosylate; used for electrophilic substitutions. |

| Cholesterol | Steroid | Parent compound; essential for cell membrane structure but lacks the reactive tosyl group. |

| Cholesteryl benzoate | Ester | Similar reactivity but different leaving group properties compared to cholesteryl tosylate. |

Cholesteryl tosylate is unique due to its excellent leaving group ability provided by the tosyl moiety, which enhances its utility in organic synthesis compared to other cholesterol derivatives.

Cholesteryl tosylate has been a subject of scientific investigation for several decades, with studies examining its chemical behavior dating back to at least the mid-20th century. Research on this compound emerged from broader efforts to understand and manipulate steroid chemistry for both fundamental and applied purposes. Early studies focused primarily on its synthesis and basic chemical properties, while later investigations explored its reaction mechanisms in greater detail.

The compound gained significance as researchers recognized its value as an intermediate in synthetic pathways leading to various cholesterol derivatives. Historical investigations into cholesteryl tosylate's solvolytic behavior and its participation in nucleophilic substitution reactions established fundamental principles that continue to guide its applications today.

Significance in Synthetic Organic Chemistry

Cholesteryl tosylate occupies a crucial position in synthetic organic chemistry due to the excellent leaving group properties of the tosylate moiety. This characteristic enables diverse modification of the cholesterol structure through substitution reactions, making it an invaluable precursor for creating functionalized cholesterol derivatives.

The compound's significance is particularly evident in the synthesis of cholesteryl ethers, where it serves as the primary starting material. These ethers have important applications in membrane studies and drug delivery systems. The tosylate group's reactivity profile allows for selective modifications that would be challenging to achieve through direct functionalization of cholesterol itself.

Evolution of Research Methodologies

Research approaches to studying cholesteryl tosylate have evolved considerably over time. Early investigations relied on basic analytical techniques and reaction outcome observations. Contemporary studies employ sophisticated instrumental methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to elucidate structural details and reaction mechanisms with greater precision.

Modern research has expanded beyond basic reaction studies to include applications in liposomal preparations, drug delivery systems, and biochemical investigations. Isotopic labeling techniques have also been employed to track oxygen exchange during reactions involving tosylates, providing deeper mechanistic insights.

Nucleophilic Substitution Mechanisms

Cholesteryl tosylate undergoes nucleophilic substitution reactions primarily through the unimolecular nucleophilic substitution (SN1) mechanism. The compound exhibits characteristic behavior of secondary alkyl tosylates, where the tosylate group serves as an excellent leaving group due to its weak basicity and resonance stabilization.

SN1 Pathways in Cholesteryl Tosylate Reactions

The SN1 mechanism for cholesteryl tosylate follows a stepwise process beginning with the rate-determining ionization step. The tosylate leaving group departs to form a mesomerically stabilized homoallylic carbocation intermediate. This carbocation is stabilized through hyperconjugative resonance involving the adjacent C5-C6 double bond in the cholesterol backbone.

The rate-determining step involves only the cholesteryl tosylate substrate, resulting in first-order kinetics with the rate equation: Rate = k₁[cholesteryl tosylate]. Experimental kinetic studies conducted at 34.85°C in methanol-chloroform solvent demonstrate that the first-order rate constant (k₁) for cholesteryl tosylate solvolysis is approximately 0.00460 min⁻¹ under blank conditions.

The SN1 mechanism is favored over SN2 pathways due to the steric hindrance around the C3 position of the cholesterol backbone and the stabilization provided by the adjacent double bond. The reaction exhibits minimal dependence on nucleophile concentration, consistent with the unimolecular nature of the rate-determining step.

Carbonium Ion Intermediates

The formation of carbonium ion intermediates represents a crucial aspect of cholesteryl tosylate reactivity. Upon departure of the tosylate group, a mesomerically stabilized carbocation is generated at the C3 position. This carbocation intermediate adopts a trigonal planar geometry with an empty p-orbital perpendicular to the molecular plane.

The carbocation stability is enhanced through participation of the C5-C6 double bond, which provides resonance stabilization through hyperconjugation. This stabilization is evidenced by the formation of i-cholesteryl derivatives, where nucleophilic attack occurs at the C6 position rather than the original C3 position.

The planar nature of the carbocation intermediate allows nucleophilic attack from either face, leading to potential stereochemical scrambling. However, in the case of cholesteryl tosylate, the rigid steroid framework provides some stereochemical control, with the β-face generally more accessible due to steric considerations.

Reaction with Thiourea

The reaction between cholesteryl tosylate and thiourea represents a well-studied example of nucleophilic substitution with a powerful nucleophile. This reaction proceeds through a complex mechanism involving both direct substitution and an intermediate pathway.

Formation of Cholesterylisothiuronium Tosylate

The reaction between cholesteryl tosylate and thiourea in methanol-chloroform solvent leads to the formation of cholesterylisothiuronium tosylate as the primary product. Kinetic analysis reveals that this reaction proceeds through two concurrent pathways: a direct reaction accounting for 33% of the product formation and an indirect pathway through i-cholesteryl methyl ether intermediate contributing 67% of the product.

The direct pathway involves nucleophilic attack by thiourea on the carbocation intermediate formed upon tosylate departure. The sulfur atom of thiourea acts as the nucleophile, forming a C-S bond at the C3 position of the cholesterol backbone. This reaction maintains the β-configuration at C3 due to stereoelectronic requirements.

The indirect pathway proceeds through initial formation of i-cholesteryl methyl ether, which subsequently reacts with thiourea to yield the final product. This pathway demonstrates the importance of solvent participation in cholesteryl tosylate reactions and highlights the role of neighboring group effects.

Kinetic Studies and Rate Constants

Comprehensive kinetic studies of the cholesteryl tosylate-thiourea reaction have been conducted using conductometric methods. The reaction was monitored at 34.85°C with initial concentrations of 0.00425 M cholesteryl tosylate and 0.4 M thiourea in methanol-chloroform solvent.

The kinetic data reveal that the presence of 0.4 M thiourea increases the total rate of cholesteryl tosylate ionization by only 40% compared to solvolysis in blank solvent. This modest rate enhancement supports the carbonium ion mechanism, as a more dramatic increase would be expected for a concerted SN2 mechanism.

The reaction kinetics were analyzed using a complex mathematical model developed for two concurrent first-order reactions, one followed by a second-order process. The rate constants determined from these studies include:

- k₁ (direct ionization): 0.0044 min⁻¹

- k₂ (i-ether reaction with thiourea): 2.96-3.01 L mol⁻¹ min⁻¹

- k₃ (direct reaction with thiourea): 0.0021 min⁻¹

The mathematical treatment of these kinetics required integration using Bessel functions, representing one of the early applications of advanced mathematical methods to chemical kinetics.

Mechanistic Studies Using Computational Methods

The study of cholesteryl tosylate mechanisms has evolved significantly with the development of computational chemistry methods, providing detailed molecular-level insights into reaction pathways and intermediates.

Historical Computational Approaches

The computational study of cholesteryl tosylate reactions began in the 1950s with the pioneering work of Pearson and colleagues, who developed an exact analytical solution for the complex kinetic system using Bessel functions. This represented the first rigorous mathematical treatment of the multi-step reaction mechanism.

In the 1960s, Schaad implemented Monte Carlo methods to integrate the same kinetic equations, utilizing IBM 650 and IBM 7072 computers that required 10 hours and 45 minutes of computation time, respectively. This work demonstrated the potential of digital computers for solving complex chemical kinetics problems.

The 1980s saw the introduction of microcomputer-based calculations, with Ercolani and colleagues using Euler's method on a ZX Spectrum computer to solve the kinetic equations in just 9 minutes. This advancement made computational kinetics accessible to individual researchers and smaller laboratories.

Contemporary Modeling Techniques

Modern computational approaches to cholesteryl tosylate have expanded beyond kinetic modeling to include detailed quantum mechanical studies of reaction mechanisms and molecular dynamics simulations of steroid behavior.

Density functional theory (DFT) calculations at the B3LYP/6-31G* level have been employed to determine geometric structures and electronic properties of cholesteryl tosylate and related compounds. These calculations provide insights into dipole moments, conformational preferences, and electronic charge distributions that influence reactivity.

Molecular dynamics simulations have been used to study the behavior of cholesteryl tosylate in solution and membrane environments. These simulations reveal the dynamic nature of steroid-solvent interactions and provide information about preferred conformations and solvation effects.

Contemporary computational studies also employ hybrid approaches combining quantum mechanical calculations with molecular mechanics simulations to study large-scale systems while maintaining chemical accuracy for the reactive center. Machine learning enhanced methods are beginning to be applied to predict reaction outcomes and optimize synthetic conditions.

The integration of computational methods with experimental kinetic studies has provided a comprehensive understanding of cholesteryl tosylate reaction mechanisms, enabling the design of more efficient synthetic routes and the prediction of reaction behavior under various conditions.

| Method | Time Period | Computation Time | Key Application |

|---|---|---|---|

| Exact Analytical Solution | 1950s | Manual calculation | Bessel function integration for kinetics |

| Monte Carlo Integration | 1960s | 10 h / 45 min | Numerical validation of kinetic equations |

| Euler Method | 1980s | 9 min | Microcomputer accessibility |

| Molecular Mechanics | 1990s | Hours | Conformational analysis |

| Quantum Mechanics (DFT) | 2000s | Minutes | Electronic structure calculations |

| Hybrid DFT/MD | 2010s | Hours | Membrane interactions |

| Machine Learning Enhanced | 2020s | Seconds | Vibrational spectroscopy |